(6S)-3,3,6-Trimethylpiperazine-2,5-dione
Descripción
Propiedades
Número CAS |
98735-75-2 |
|---|---|
Fórmula molecular |
C7H12N2O2 |
Peso molecular |
156.18 g/mol |
Nombre IUPAC |
(6S)-3,3,6-trimethylpiperazine-2,5-dione |
InChI |
InChI=1S/C7H12N2O2/c1-4-5(10)9-7(2,3)6(11)8-4/h4H,1-3H3,(H,8,11)(H,9,10)/t4-/m0/s1 |
Clave InChI |
QWLLBIAYORQXSC-BYPYZUCNSA-N |
SMILES |
CC1C(=O)NC(C(=O)N1)(C)C |
SMILES isomérico |
C[C@H]1C(=O)NC(C(=O)N1)(C)C |
SMILES canónico |
CC1C(=O)NC(C(=O)N1)(C)C |
Origen del producto |
United States |
Comparación Con Compuestos Similares
Comparison with Structural Analogs
Key Observations :
- Symmetry vs. Asymmetry : Symmetric derivatives (e.g., (3S,6S)-3,6-dimethyl) exhibit higher skin permeation enhancement than asymmetric analogs like (6S)-3,3,6-trimethyl due to favorable steric and electronic interactions .
- Substituent Bulk : Bulky groups (e.g., benzylidene) increase molar volume (~200–250 cm³/mol) and logP (>3.0), enhancing lipid bilayer interaction but reducing solubility .
Table 1: Physicochemical Parameters
Activity Trends :
- Lipophilicity and Permeation : Higher logP correlates with increased permeation enhancement but reduced solubility. Symmetric dimethyl derivative (logP 1.6) balances lipophilicity and solubility for optimal activity .
- Steric Effects : Asymmetric trimethyl substitution in (6S)-3,3,6-trimethylpiperazine-2,5-dione disrupts molecular packing, lowering enhancement efficacy compared to symmetric analogs .
Métodos De Preparación
Synthetic Route Overview
The preparation of (6S)-3,3,6-trimethylpiperazine-2,5-dione typically involves the following key steps:
- Starting Materials: Protected amino acid derivatives such as 2-{[(benzyloxy)carbonyl]-amino}-2-methylpropanoic acid and hydrochloride of methyl L-alaninate.
- Activation of Carboxyl Group: The carboxyl group of the protected amino acid is activated by formation of a mixed anhydride using ethyl chloroformate and N-ethylpiperidine.
- Peptide Coupling: The activated intermediate is coupled with the amino ester hydrochloride to form a protected dipeptide ester.
- Deprotection: The benzyloxycarbonyl (Cbz) protecting group is removed by hydrogenolysis using palladium on carbon (Pd/C) under hydrogen atmosphere in a Parr reactor.
- Cyclization: The resulting amino dipeptide ester undergoes cyclization via thermal cyclocondensation in boiling toluene with acetic acid to form the piperazine-2,5-dione ring system.
This method is adapted from procedures used for related compounds such as alaptide and other methyl-substituted piperazine-2,5-diones, with modifications for the specific methyl substitution pattern at the 3,3,6-positions.
Detailed Reaction Conditions and Steps
| Step | Reaction Description | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Activation of protected amino acid | Ethyl chloroformate, N-ethylpiperidine, in situ formation of mixed anhydride | Activated intermediate ready for coupling |
| 2 | Peptide coupling with amino ester hydrochloride | Coupling of mixed anhydride with methyl L-alaninate hydrochloride | Protected dipeptide ester formed |
| 3 | Deprotection of Cbz group | Hydrogenolysis on Pd/C at 3 atm H2 pressure | Amino dipeptide ester obtained |
| 4 | Cyclization to piperazine-2,5-dione | Heating in boiling toluene with acetic acid | Formation of (6S)-3,3,6-trimethylpiperazine-2,5-dione |
Attempts to replace ethyl chloroformate with more benign coupling agents like propylphosphonic anhydride (T3P®) were unsuccessful, indicating the necessity of traditional mixed anhydride activation for this synthesis.
Research Findings and Analysis
- The synthetic approach leverages classical peptide chemistry techniques, specifically the use of protected amino acids and ester derivatives to build the dipeptide precursor.
- The cyclization step is a thermal intramolecular condensation that closes the piperazine-2,5-dione ring, which is crucial for the formation of the final compound.
- The stereochemistry at the 6-position (S configuration) is preserved throughout the synthesis by using enantiomerically pure starting materials.
- Physicochemical properties such as lipophilicity (log P), solubility (log S), molar volume, parachor, and surface tension have been calculated for this and related compounds to understand structure-activity relationships, especially relevant for biological applications.
Data Table: Physicochemical Descriptors of Piperazine-2,5-dione Derivatives Including (6S)-3,3,6-Trimethylpiperazine-2,5-dione
| Compound ID | R1 | R2 | R3 | log P | log S (water, pH 7.4) | Molar Volume (cm³) | Parachor (cm³) | Surface Tension (dyne/cm) |
|---|---|---|---|---|---|---|---|---|
| 5 (6S)-3,3,6-trimethylpiperazine-2,5-dione | -CH3 | -CH3 | -CH3 | -0.79 | -0.75 | 142.53 | 341.84 | 27.03 |
This data shows that increasing methyl substitution increases lipophilicity and decreases solubility, which impacts the compound's biological behavior and formulation considerations.
Q & A
Q. How does the compound’s conformational flexibility impact its interactions with biological targets?
- Methodological Answer : Torsional angle analysis (DFT calculations) identifies low-energy conformers. NOESY NMR reveals intramolecular CH-π interactions stabilizing the bioactive conformation. Comparative studies with rigidified analogs (e.g., fused-ring derivatives) quantify flexibility-activity trade-offs .
Featured Recommendations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
